Gastrointestinal Blood Loss: Benorylate vs. Soluble Aspirin – 51Cr-Labeled Erythrocyte Quantitative Comparison
In a crossover study using 51Cr-labeled red blood cells to quantify gastrointestinal blood loss, benorylate therapy produced significantly lower fecal blood loss than soluble aspirin [1]. This provides direct, quantitative evidence of the compound's improved gastric tolerability profile relative to the most clinically relevant comparator.
| Evidence Dimension | Mean daily gastrointestinal blood loss (mL/day) |
|---|---|
| Target Compound Data | 1.7 mL/day |
| Comparator Or Baseline | Soluble aspirin: 5.1 mL/day |
| Quantified Difference | 3.4 mL/day reduction; benorylate blood loss approximately 67% lower than aspirin |
| Conditions | 15 human subjects; crossover design; measurement via 51Cr-labeled red blood cells |
Why This Matters
This 67% reduction in gastrointestinal blood loss directly supports benorylate procurement for studies or formulations where minimizing aspirin-associated gastric mucosal injury is a critical experimental or therapeutic endpoint.
- [1] Croft DN, Cuddigan JHP, Sweetland C. Gastric bleeding and benorylate, a new aspirin. Br Med J. 1972;3(5826):545. DOI: 10.1136/bmj.3.5826.545. View Source
